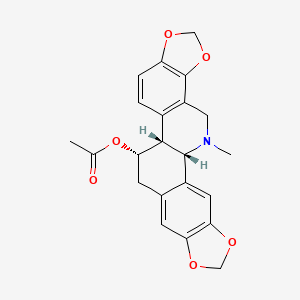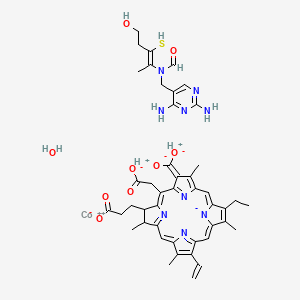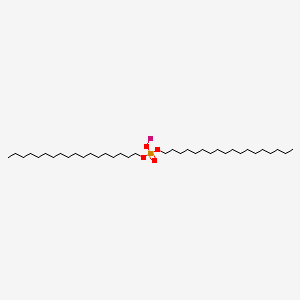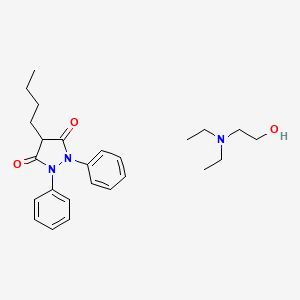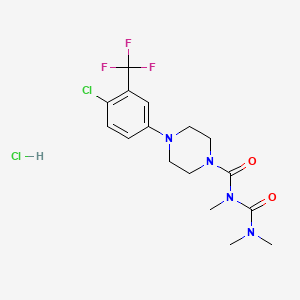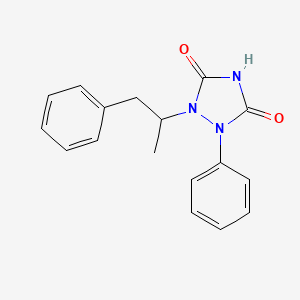
1,2,4-Triazolidine-3,5-dione, 1-(alpha-methylphenethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UR 108 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UR 108 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled conditions. This process often requires precise temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of UR 108 is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for the efficient and consistent production of the compound, ensuring that it meets the necessary quality standards for various applications .
化学反应分析
Types of Reactions
UR 108 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: UR 108 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens
Common Reagents and Conditions
The reactions involving UR 108 often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Metal catalysts such as palladium or platinum are frequently used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of UR 108 .
科学研究应用
UR 108 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: UR 108 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.
Industry: UR 108 is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of UR 108 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
UR 108 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as UR 107 and UR 109 share structural similarities with UR 108 but differ in their specific functional groups and reactivity.
Uniqueness: UR 108 is unique due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
属性
CAS 编号 |
93818-87-2 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
1-phenyl-2-(1-phenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c1-13(12-14-8-4-2-5-9-14)19-16(21)18-17(22)20(19)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21,22) |
InChI 键 |
OHLPPWFWSWOEBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


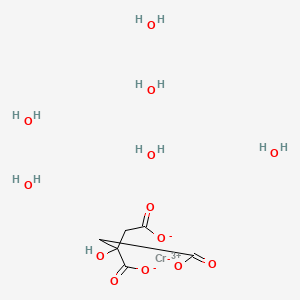
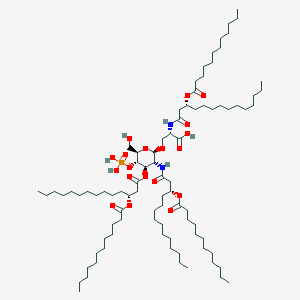
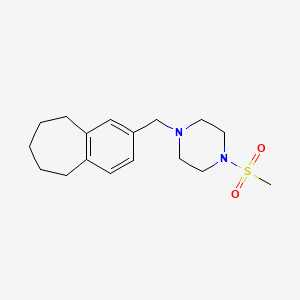
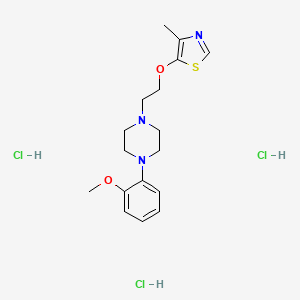
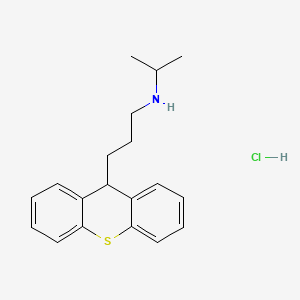
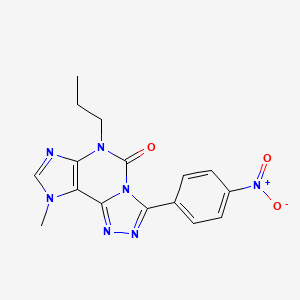


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
